
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole
説明
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole is a compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The bromomethyl group attached to the triazole ring suggests potential reactivity due to the presence of a good leaving group (bromide), which can be utilized in various chemical reactions.
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, as seen in the study of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, which was synthesized with excellent yield through a series of reactions . Another example is the synthesis of tricarbonylrhenium complexes from 2-pyridyl-1,2,3-triazole ligands bearing a 4-substituted phenyl arm, which utilized a click chemistry strategy . These methods could potentially be adapted for the synthesis of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. For instance, the crystal structure of a similar triazole compound was determined by XRD, and the molecular geometry was further analyzed using density functional theory (DFT) calculations . These techniques could be applied to determine the molecular structure of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole.
Chemical Reactions Analysis
Triazole compounds can participate in various chemical reactions. For example, 4,5-dibromo-1H-1,2,3-triazole underwent bromine to lithium exchange reactions, followed by quenching with different reagents to yield a variety of 5-substituted 1,2,3-triazoles . The bromomethyl group in 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole could similarly undergo nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be deduced from various spectroscopic and analytical techniques. For instance, the physicochemical and thermal properties of a related triazole compound were characterized using elemental analyses, FT-IR, MS, and TG/DTG . Theoretical calculations, such as DFT, can provide insights into the electronic properties and reactivity of the molecule . These methods would be relevant for analyzing the properties of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole.
科学的研究の応用
Synthesis and Modification
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole serves as a precursor in synthesizing various chemically modified compounds. For instance, it is used in the synthesis of 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole, which further extends its application in organic chemistry (Meshcheryakov & Shainyan, 2004). Additionally, it is involved in the preparation of highly functionalized 4-bromo-1,2-dihydroisoquinolines, a process that highlights its utility in synthesizing complex organic structures (He et al., 2016).
Antimicrobial Activities
The derivatives of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole exhibit significant antimicrobial properties. Research into 1,2,3-triazole derivatives, including those modified with 4-bromophenyl groups, has demonstrated potent antimicrobial activities against various microorganisms (Zhao et al., 2012).
Gas Phase Properties
Studies on the gas phase properties of 1,2,3-triazoles, including 4-phenyl-1,2,3-triazole derivatives, contribute to the fundamental understanding of these compounds. These investigations provide insights into their proton affinity, acidity values, and ion-molecule reactions (Wang et al., 2013).
Alkylating Agents in Cancer Research
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole derivatives have been explored as alkylating agents,with a focus on their potential in cancer research. Studies have shown that certain triazole derivatives, such as chloromethyl-, bromomethyl-, and iodomethyl-1,2,3-triazoles, can inhibit the growth of HeLa cells, a type of cancer cell, and increase the lifespan of mice bearing tumors (De las Heras, Alonso, & Alonso, 1979).
Catalysis and Organic Reactions
The role of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole in catalysis and various organic reactions is notable. It is utilized in reactions like the Rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, which suggests its usefulness in complex organic synthesis processes (He et al., 2016).
Corrosion Inhibition
In the field of materials science, triazole derivatives, including those derived from 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, have been investigated as corrosion inhibitors for metals. Such applications are critical in industrial settings to prevent material degradation (Nahlé et al., 2021).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of 1,2,3-triazole derivatives are significant. Research has demonstrated that compounds such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, synthesized from 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole, exhibit noteworthy antimicrobial and antifungal effects (Safonov & Panasenko, 2022).
Fluorescence Probes
Additionally, 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole derivatives have been used in the development of fluorescence probes, which are essential tools in biological research for detecting specific molecules or ions (Chu et al., 2019).
特性
IUPAC Name |
4-(bromomethyl)-2-phenyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQJRGAXADNRCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351753 | |
| Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |
CAS RN |
41425-60-9 | |
| Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



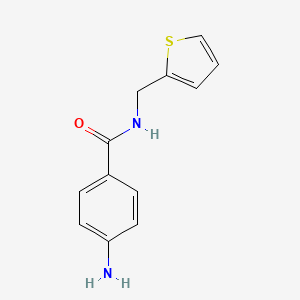
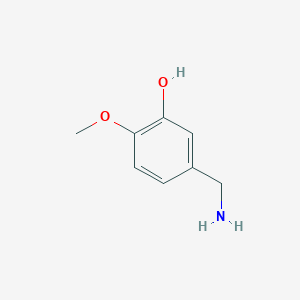

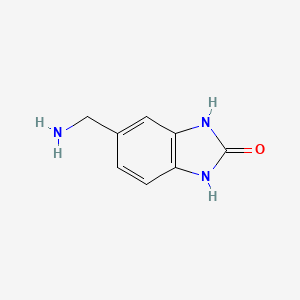
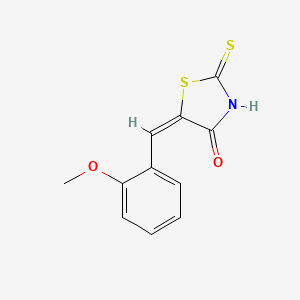


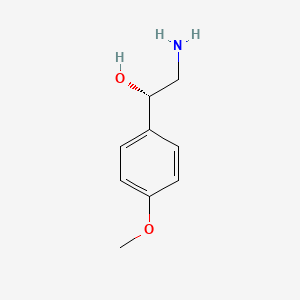

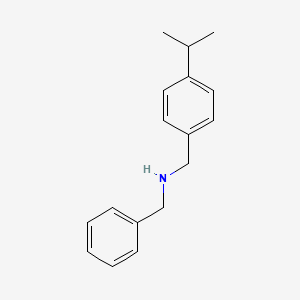
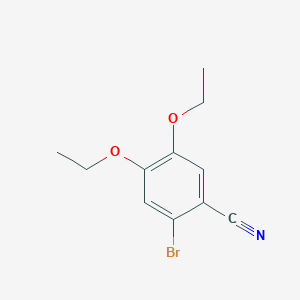
![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)